3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that features a fluorophenyl group attached to an oxazolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds, such as condensed pyrimidines, are key structural fragments of antiviral agents .
Biochemical Pathways
It’s known that similar compounds, such as pyrazolo[3,4-b]pyridines, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Result of Action
Similar compounds have shown a wide range of biological activities, including antimicrobial, antiviral, antifungal, and antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with a suitable pyridine derivative, followed by cyclization using reagents such as acetic anhydride under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
- 3-(4-bromophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
- 3-(4-methylphenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics can make it more effective in certain therapeutic applications compared to its analogs .
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIYENJTMCISHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(ON=C21)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.